N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide
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Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Potential Antipsychotic Agents
Research has explored heterocyclic carboxamides, including compounds related to N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide, for their potential as antipsychotic agents. These compounds were evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their ability to antagonize the apomorphine-induced climbing response in mice, indicating potential antipsychotic activity with fewer extrapyramidal side effects (Norman et al., 1996).
Renin Inhibitors
Another study focused on optimizing the pharmacokinetic profile of renin inhibitors by modifying the structure of potent renin inhibitors, which may include derivatives or structurally related compounds to N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide. These modifications aimed to enhance oral bioavailability and plasma renin inhibition, showing the chemical's potential in the treatment of cardiovascular diseases (Tokuhara et al., 2018).
Chemical Synthesis and Reactivity
The compound has been involved in various chemical synthesis and reactivity studies, demonstrating its utility in creating a wide range of heterocyclic compounds and derivatives. For instance, the synthesis of 1H-1-pyrrolylcarboxamides, potentially with pharmacological interest, involved acyl chlorides and different amines including morpholine and piperidine, showcasing the compound's versatility in organic synthesis (Bijev et al., 2003). Additionally, the utility of enaminoester moiety in heterocyclic synthesis was demonstrated through the construction of various heterocyclic systems, indicating the compound's role in facilitating complex chemical reactions (Madkour et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide”, is an important task of modern organic chemistry .
properties
IUPAC Name |
N-butyl-1-(3-morpholin-4-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4S/c1-2-3-8-21-19(24)16-6-10-22(11-7-16)18-17(5-4-9-20-18)28(25,26)23-12-14-27-15-13-23/h4-5,9,16H,2-3,6-8,10-15H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAKWWLHXSEYFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1CCN(CC1)C2=C(C=CC=N2)S(=O)(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-1-(3-(morpholinosulfonyl)pyridin-2-yl)piperidine-4-carboxamide |
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